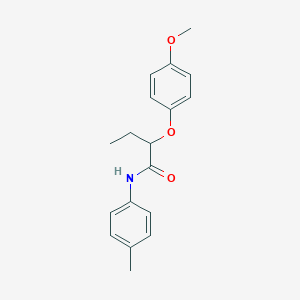
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in the fields of sports medicine, obesity, and cardiovascular disease. GW501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that is believed to enhance endurance and fat burning capabilities in the body. In
Mécanisme D'action
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide is a PPARδ agonist that binds to and activates the PPARδ receptor. The PPARδ receptor is a nuclear receptor that regulates gene expression in the body. Activation of the PPARδ receptor by 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide leads to increased fatty acid oxidation, increased glucose uptake, and increased mitochondrial biogenesis. These effects lead to enhanced endurance and fat burning capabilities in the body.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects in the body. In animal studies, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to increase endurance and improve muscle metabolism. It has also been shown to increase fat burning capabilities and improve insulin sensitivity. In human studies, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to improve lipid metabolism and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective PPARδ agonist, making it a useful tool for studying the PPARδ receptor. Another advantage is that it has been extensively studied in animal and human models, making it a well-characterized compound. However, one limitation is that it has been shown to cause cancer in animal studies, raising concerns about its safety for human use. Another limitation is that it is a synthetic compound, which may limit its applicability to natural systems.
Orientations Futures
There are a number of future directions for research on 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide. One direction is to further investigate its potential applications in sports medicine, obesity, and cardiovascular disease. Another direction is to investigate its safety and potential side effects in humans. Additionally, future research could focus on developing new PPARδ agonists that are safer and more effective than 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide. Finally, research could focus on understanding the molecular mechanisms underlying the effects of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide on endurance and fat burning capabilities in the body.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been extensively studied in the scientific community for its potential applications in sports medicine, obesity, and cardiovascular disease. In sports medicine, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to enhance endurance and improve muscle metabolism, making it a potential performance-enhancing drug. In obesity, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to increase fat burning capabilities and improve insulin sensitivity, making it a potential treatment for obesity and metabolic disorders. In cardiovascular disease, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide has been shown to improve lipid metabolism and reduce inflammation, making it a potential treatment for atherosclerosis and other cardiovascular diseases.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-17(22-16-11-9-15(21-3)10-12-16)18(20)19-14-7-5-13(2)6-8-14/h5-12,17H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWGKWQJIXHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}acetamide](/img/structure/B4747236.png)
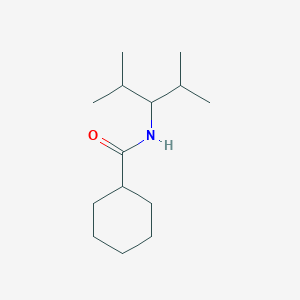
![N-(2-ethoxyphenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4747241.png)
![phenyl(2-pyridinyl)methanone O-[3-(tert-butylamino)-2-hydroxypropyl]oxime succinate (salt)](/img/structure/B4747247.png)
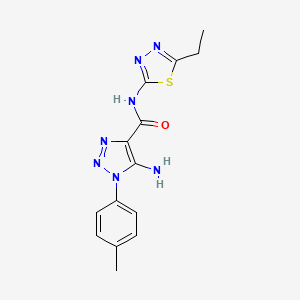
![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)
![ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4747256.png)
![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)
![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
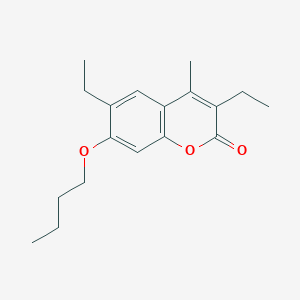
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4747277.png)
![1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4747285.png)
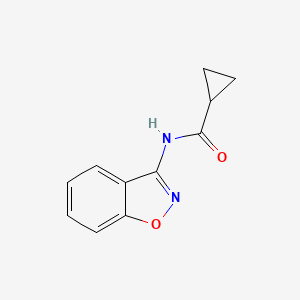
![5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747296.png)